2-Amino-5-phenylpent-4-enoic acid

Enzyme inhibition S-Adenosylmethionine synthesis Methionine adenosyltransferase

This non-proteinogenic α-amino acid features an E-configured styryl side chain that confers enzyme inhibitory potency and stereoelectronic constraints absent in saturated phenylalanine analogs. Quantitative evidence demonstrates 777-fold discrimination by wild-type PAL and superior MAT inhibition versus saturated analogs, validating utility in SAM biosynthesis regulation, PAL engineering campaigns, and chiral peptide synthesis. Enantiopure L- and D-forms (≥98% HPLC) and Fmoc-protected derivatives enable direct solid-phase peptide incorporation without in-house protection chemistry. Built-in structure-activity benchmarks facilitate rigorous enzyme studies.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B1368270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-phenylpent-4-enoic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC(C(=O)O)N
InChIInChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+
InChIKeyMCGSKGBMVBECNS-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-phenylpent-4-enoic Acid: Verified Differentiation Data for Scientific Procurement and Research Selection


2-Amino-5-phenylpent-4-enoic acid (also known as styrylalanine) is a non-proteinogenic α-amino acid featuring a phenyl-substituted pent-4-enoic acid backbone with an amine group at the C2 position [1]. The compound exists in distinct stereoisomeric forms, with the (2S,4E) and (2R,4E) enantiomers bearing CAS numbers 52161-76-9/267650-37-3 and 264903-53-9, respectively [2]. Its conjugated styryl side chain imparts structural rigidity and enables cross-coupling or cycloaddition reactivity, distinguishing it from saturated phenylalanine analogs [3].

Why 2-Amino-5-phenylpent-4-enoic Acid Cannot Be Replaced by Common Phenylalanine Analogs


Generic substitution of 2-amino-5-phenylpent-4-enoic acid with saturated analogs (e.g., 2-amino-5-phenylpentanoic acid) or proteinogenic amino acids (e.g., L-phenylalanine) fails because the E-configured C4–C5 double bond confers both distinct enzyme inhibitory potency and unique stereoelectronic constraints that govern biocatalytic transformation [1]. The unsaturated styryl moiety reduces catalytic efficiency by 777-fold with wild-type phenylalanine ammonia-lyase compared to the natural substrate L-Phe, demonstrating that the compound occupies a functionally distinct niche that saturated analogs cannot access [2].

2-Amino-5-phenylpent-4-enoic Acid: Quantitative Differentiation vs. Structural Analogs


E-Configured Unsaturated Analog Exhibits Superior MAT Inhibition vs. Saturated Counterpart

In a comparative inhibition study of ATP:L-methionine S-adenosyltransferase (MAT) from rat liver, (E)-2-amino-5-phenyl-4-pentenoic acid demonstrated superior inhibitory activity relative to its chain-saturated analog 2-amino-5-phenylpentanoic acid [1]. The presence of the E-configured double bond between C4 and C5 enhances inhibitory potency, with the phenyl group imparting a favorable influence on enzyme binding [1]. This study evaluated multiple aromatic amino acid analogs against partially purified MAT preparations from rat liver, bakers‘ yeast, and E. coli, establishing the structure-activity relationship that unsaturated analogs outperform their saturated counterparts [1].

Enzyme inhibition S-Adenosylmethionine synthesis Methionine adenosyltransferase

Wild-Type PcPAL Discriminates L-Styrylalanine from L-Phenylalanine by 777-Fold Lower Catalytic Efficiency

Ammonia elimination from L-styrylalanine (L-1a) catalyzed by non-mutated phenylalanine ammonia-lyase from Petroselinum crispum (wt-PcPAL) proceeded with a 777-fold lower kcat/KM value compared to the deamination of the natural substrate L-phenylalanine [1]. Molecular modeling revealed detrimental interactions between the aromatic moiety of L-styrylalanine and the phenyl ring of residue F137 in the active site, causing unproductive binding conformations [1]. The F137V point mutation restored catalytic efficiency to levels comparable to wt-PcPAL with L-Phe, confirming that the extended styryl side chain creates steric constraints not present with the natural substrate [1].

Biocatalysis Phenylalanine ammonia-lyase Kinetic parameters

D-Styrylalanine Acts as Reversible Inhibitor of L-Enantiomer Ammonia Elimination by PcPAL

Kinetic analysis demonstrated that when racemic styrylalanine (rac-1a) was applied as substrate instead of pure L-1a with wt-PcPAL, Vmax decreased 7.6-fold and KM decreased 11-fold [1]. This deviation from the expected 2-fold KM increase for a purely non-interacting enantiomer confirms that D-styrylalanine inhibits the ammonia elimination of L-styrylalanine with both wt-PcPAL and F137V-PcPAL [1]. With the F137V mutant, the inhibitory effect was reduced but remained detectable: kcat decreased only 1.5-fold [1]. The D-enantiomer functions as a reversible inhibitor, enabling its isolation via kinetic resolution with >99% enantiomeric excess [1].

Enzyme inhibition Kinetic resolution Enantioselectivity

F137V-PcPAL Mutant Restores Catalytic Efficiency with L-Styrylalanine to Wild-Type L-Phe Levels

The F137V point mutation in PcPAL, which replaces the phenylalanine residue at position 137 with a smaller valine residue, enabled transformation of L-styrylalanine with catalytic activity comparable to that of wild-type PcPAL with its natural substrate L-phenylalanine [1]. This represents a functional rescue from the 777-fold efficiency deficit observed with wt-PcPAL [1]. The F137V mutant also showed superior catalytic efficiency in ammonia elimination reactions of several racemic styrylalanine derivatives (rac-1a-d), enabling access to D-styrylalanines via kinetic resolution [1]. Molecular modeling attributed the enhancement to more relaxed enzyme-substrate complexes [1].

Protein engineering Enzyme kinetics Biocatalyst development

LADA Photocatalytic Strategy Enables Tunable E/Z Product Ratios for Styrylalanine Synthesis

The LADA (ligand-accelerated decarboxylative addition) strategy was recently expanded to alkenylboronic acids for the synthesis of styrylalanine, employing both photoinduced single-electron transfer (SET) and energy transfer (EnT) processes [1]. A key differentiation from conventional Heck coupling syntheses is the ability to modulate the E/Z ratio of the styrylalanine product by altering reaction conditions, providing stereochemical control that traditional thermal methods do not offer [1]. The methodology yields unprotected α-amino acids directly, eliminating post-synthetic deprotection steps required in alternative routes [1].

Organic synthesis Photocatalysis Unnatural amino acids

Fmoc-Protected Derivatives Enable Solid-Phase Peptide Synthesis with Conformationally Constrained Residues

Fmoc-3-styryl-L-alanine (CAS 159610-82-9) and Fmoc-β-styryl-D-Ala-OH (CAS 215190-23-1) are commercially available protected derivatives of 2-amino-5-phenylpent-4-enoic acid designed for direct incorporation into solid-phase peptide synthesis (SPPS) workflows . Unlike proteinogenic amino acids, the extended styryl side chain introduces conformational rigidity via the E-configured double bond, which restricts backbone flexibility and can stabilize specific secondary structures or enhance target binding affinity [1]. These Fmoc derivatives are categorized as “unusual AA” reagents and are supplied with full analytical characterization (SDS available), distinguishing them from research-grade unprotected material requiring in-house protection .

Peptide synthesis SPPS Conformational constraint

2-Amino-5-phenylpent-4-enoic Acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


MAT Enzyme Inhibition Studies for S-Adenosylmethionine Pathway Research

Based on direct comparative evidence showing that (E)-2-amino-5-phenyl-4-pentenoic acid exhibits superior inhibitory activity against rat liver methionine adenosyltransferase (MAT) compared to its saturated analog [1], this compound serves as a validated tool for investigating S-adenosylmethionine (SAM) biosynthesis regulation. Researchers studying methylation pathways, epigenetic modulation, or SAM-dependent metabolic processes can employ this compound as a structurally defined inhibitor with established structure-activity relationships. The differential activity between unsaturated and saturated analogs provides a built-in control for structure-function studies.

Kinetic Resolution for Production of Enantiopure D-Styrylalanine

The quantitative evidence that D-styrylalanine reversibly inhibits L-styrylalanine ammonia elimination by PcPAL, coupled with the demonstrated >99% enantiomeric excess achievable via F137V-PcPAL-catalyzed kinetic resolution [1], establishes a validated biocatalytic route for producing enantiopure D-styrylalanine from racemic feedstock. This scenario is directly actionable for research groups requiring stereochemically defined material for chiral peptide synthesis or asymmetric catalysis studies. The 7.6-fold Vmax reduction and 11-fold KM reduction observed with racemic substrate provide quantitative benchmarks for optimizing resolution conditions [1].

Directed Evolution and Enzyme Engineering with Phenylalanine Ammonia-Lyase Variants

The 777-fold discrimination between L-styrylalanine and L-phenylalanine by wild-type PcPAL, and the functional rescue by F137V mutation to restore catalytic efficiency comparable to the natural substrate [1], positions styrylalanine as an ideal screening substrate for PAL enzyme engineering campaigns. This scenario is directly supported by the molecular modeling data that identified detrimental interactions with residue F137 as the basis for substrate discrimination [1]. Research groups developing PAL variants for non-natural amino acid synthesis can use styrylalanine as a benchmark substrate to quantify improvements in active site accessibility and catalytic efficiency.

Conformationally Constrained Peptide Synthesis via SPPS-Ready Fmoc Derivatives

Commercial availability of Fmoc-protected styrylalanine derivatives (Fmoc-3-styryl-L-alanine, CAS 159610-82-9; Fmoc-β-styryl-D-Ala-OH, CAS 215190-23-1) enables direct incorporation of this conformationally constrained residue into solid-phase peptide synthesis workflows [1]. The E-configured double bond restricts backbone flexibility relative to proteinogenic phenylalanine, potentially stabilizing specific secondary structures or modulating receptor binding conformations [2]. This scenario is directly actionable for peptide chemistry groups seeking to introduce controlled conformational constraints into peptide ligands, peptidomimetics, or probe molecules without requiring in-house protection chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-phenylpent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.